4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine

Catalog No.
S3843262
CAS No.
M.F
C16H16BrNO3
M. Wt
350.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine

Product Name

4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-1-morpholin-4-ylethanone

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21 g/mol

InChI

InChI=1S/C16H16BrNO3/c17-16-13-4-2-1-3-12(13)5-6-14(16)21-11-15(19)18-7-9-20-10-8-18/h1-6H,7-11H2

InChI Key

SDBAPUKSRFYWLK-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)COC2=C(C3=CC=CC=C3C=C2)Br

Canonical SMILES

C1COCCN1C(=O)COC2=C(C3=CC=CC=C3C=C2)Br

The exact mass of the compound 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine is 349.03136 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring, an acetyl group, and a bromo-substituted naphthyl moiety. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of the bromo group enhances its reactivity, while the morpholine ring contributes to its biological activity.

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The bromine atom in the 1-bromo-2-naphthyl group can be substituted by nucleophiles such as amines or thiols.
  • Acylation Reactions: The acetyl group can undergo further acylation, leading to the formation of more complex derivatives.
  • Oxidation and Reduction: The morpholine ring can be involved in redox reactions under appropriate conditions, making it versatile for synthetic applications .

The synthesis of 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine typically involves several steps:

  • Bromination of Naphthol: Starting from 2-naphthol, bromination occurs at the 1-position to introduce the bromine substituent.
  • Formation of the Acetate: The brominated naphthol is then reacted with acetic anhydride or acetyl chloride to form the acetyl derivative.
  • Reaction with Morpholine: Finally, the acetylated naphthyl compound is treated with morpholine under basic conditions to yield the desired product .

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new drugs targeting pain relief or inflammation.
  • Organic Synthesis: Its reactive functional groups make it useful as an intermediate in synthesizing more complex organic molecules.

Studies on similar compounds indicate that derivatives of morpholine and naphthalene can exhibit significant interactions with biological macromolecules such as proteins and enzymes. Investigating these interactions through techniques like molecular docking or spectroscopic methods could provide insights into their mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
4-(Bromoacetyl)morpholineMorpholine ring with a bromoacetyl groupKnown for analgesic properties
4-(2-(Naphthyloxy)acetyl)morpholineMorpholine ring with a naphthyl etherPotential antitumor activity
4-(Bromo-2-naphthyl)phenolPhenolic structure with bromine and naphthaleneExhibits strong antimicrobial activity
1-Bromo-2-naphtholSimple bromo-substituted naphtholUsed in dyes and pigments

Uniqueness: The uniqueness of 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine lies in its combination of a morpholine ring with a bromo-substituted naphthyl ether, which may enhance its reactivity and biological profile compared to other similar compounds. This specific arrangement allows for diverse chemical transformations and potential interactions within biological systems, making it a valuable candidate for further research in drug development .

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

349.03136 g/mol

Monoisotopic Mass

349.03136 g/mol

Heavy Atom Count

21

Dates

Last modified: 04-15-2024

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